molecular formula C29H44O10 B12294271 Bipindogulomethyloside CAS No. 53152-43-5

Bipindogulomethyloside

Cat. No.: B12294271
CAS No.: 53152-43-5
M. Wt: 552.7 g/mol
InChI Key: WRORFDCUNLGVJF-UHFFFAOYSA-N
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Description

Bipindogulomethyloside: is a cardenolide glycoside, a class of organic compounds known for their potent biological activities. These compounds are characterized by a carbohydrate moiety glycosidically bound to a cardenolide structure. This compound is specifically derived from plants such as Convallaria majalis and Erysimum suffruticosum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bipindogulomethyloside involves the glycosylation of bipindogenin with a suitable sugar donor. The reaction typically requires the presence of a glycosyl donor, such as a gulopyranoside derivative, and a catalyst to facilitate the glycosidic bond formation .

Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources like Convallaria majalis, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bipindogulomethyloside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Bipindogulomethyloside exerts its effects by interacting with specific molecular targets, such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility. The compound’s cardioprotective effects are primarily mediated through this pathway .

Comparison with Similar Compounds

  • Digitoxigenin
  • Strophanthidin
  • Erysimin
  • Desglucocheirotoxin
  • Desglucoerycordin
  • Canescein

Comparison: Bipindogulomethyloside is unique due to its specific glycosidic linkage and the presence of a gulopyranoside moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

53152-43-5

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[5,11,14-trihydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3

InChI Key

WRORFDCUNLGVJF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O

melting_point

150 - 153 °C

physical_description

Solid

Origin of Product

United States

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